molecular formula C10H18N2O4S B12630907 2-Diazonio-1-ethoxy-2-(4-methylpentane-1-sulfonyl)ethen-1-olate CAS No. 921755-26-2

2-Diazonio-1-ethoxy-2-(4-methylpentane-1-sulfonyl)ethen-1-olate

Cat. No.: B12630907
CAS No.: 921755-26-2
M. Wt: 262.33 g/mol
InChI Key: JORNGWBYENUDQI-UHFFFAOYSA-N
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Description

2-Diazonio-1-ethoxy-2-(4-methylpentane-1-sulfonyl)ethen-1-olate is a highly reactive diazonium salt characterized by its ethoxy, sulfonyl, and ethen-olate functional groups. Diazonium salts are widely recognized for their role as intermediates in organic synthesis, particularly in coupling reactions and aryl functionalizations. The sulfonyl group (4-methylpentane-1-sulfonyl) enhances the compound’s stability and modulates its solubility, while the diazonio group (N₂⁺) contributes to its electrophilic reactivity. The ethen-olate moiety introduces resonance stabilization, which may influence its kinetic behavior in nucleophilic substitutions or cycloadditions .

Properties

CAS No.

921755-26-2

Molecular Formula

C10H18N2O4S

Molecular Weight

262.33 g/mol

IUPAC Name

ethyl 2-diazo-2-(4-methylpentylsulfonyl)acetate

InChI

InChI=1S/C10H18N2O4S/c1-4-16-10(13)9(12-11)17(14,15)7-5-6-8(2)3/h8H,4-7H2,1-3H3

InChI Key

JORNGWBYENUDQI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=[N+]=[N-])S(=O)(=O)CCCC(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 2-Diazonio-1-ethoxy-2-(4-methylpentane-1-sulfonyl)ethen-1-olate typically involves the reaction of an appropriate precursor with a diazotizing agent under controlled conditions. One common method involves the reaction of 1-ethoxy-2-(4-methylpentane-1-sulfonyl)ethene with sodium nitrite in the presence of an acid, such as hydrochloric acid, to form the diazonium salt. The reaction is carried out at low temperatures to ensure the stability of the diazonium compound.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

2-Diazonio-1-ethoxy-2-(4-methylpentane-1-sulfonyl)ethen-1-olate undergoes various types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, cyanides, or hydroxides, leading to the formation of substituted products.

    Coupling Reactions: The compound can participate in coupling reactions with aromatic compounds to form azo compounds, which are useful in dye synthesis.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding amine, which can further undergo various transformations.

Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and the nature of the nucleophile or reducing agent used.

Scientific Research Applications

2-Diazonio-1-ethoxy-2-(4-methylpentane-1-sulfonyl)ethen-1-olate has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the preparation of advanced materials, such as polymers and dyes, due to its ability to form stable azo compounds.

    Biological Studies: Researchers use this compound to study the effects of diazonium salts on biological systems, including their potential as antimicrobial agents.

    Industrial Applications: It is employed in the production of dyes and pigments, where its reactivity and stability are advantageous.

Mechanism of Action

The mechanism of action of 2-Diazonio-1-ethoxy-2-(4-methylpentane-1-sulfonyl)ethen-1-olate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various transformations. The diazonium group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is harnessed in substitution and coupling reactions, where the diazonium group is replaced or coupled with other compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound shares structural motifs with sulfonyl-containing heterocycles and diazonium salts. Key comparisons include:

Compound Functional Groups Reactivity Bioactivity
2-Diazonio-1-ethoxy-2-(4-methylpentane-1-sulfonyl)ethen-1-olate Diazonio, sulfonyl, ethoxy, ethen-olate High electrophilicity; potential for cycloadditions Not reported (inferred: possible antimicrobial activity)
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Sulfonyl, triazole, ketone Nucleophilic substitutions; bioactivity-driven synthesis Antifungal/antibacterial (common in triazole derivatives)
Salternamide E (marine actinomycete-derived) Polyketide, amide, lactone Enzymatic interactions; antibiotic activity Cytotoxic, anticancer properties

Key Observations :

  • Diazonio vs. Triazole : Diazonio groups are more reactive than triazoles, favoring electrophilic aromatic substitutions over hydrogen-bonding interactions seen in triazole-based bioactive compounds .

Methodological Considerations in Comparative Studies

Structural Comparison Techniques
  • Graph-Based Methods : highlights the superiority of graph-theoretical approaches over bit-vector comparisons for capturing biochemical relevance. The target compound’s ethen-olate and sulfonyl groups would necessitate graph algorithms to assess similarity to triazole or polyketide scaffolds .
  • Lumping Strategies : As per , compounds with shared functional groups (e.g., sulfonyl or diazonio) may be grouped to predict reactivity or environmental behavior. For instance, lumping diazonio salts with other electrophilic intermediates could streamline reaction modeling .
Limitations and Gaps
  • Data Scarcity : Direct experimental data on the target compound’s synthesis, stability, or bioactivity are lacking, requiring extrapolation from analogues.
  • Computational Challenges : Graph isomorphism problems (NP-hard complexity) complicate large-scale comparisons of complex structures like the target compound .

Biological Activity

Chemical Structure and Properties

2-Diazonio-1-ethoxy-2-(4-methylpentane-1-sulfonyl)ethen-1-olate can be structurally represented as follows:

CxHyNzOaSb\text{C}_x\text{H}_y\text{N}_z\text{O}_a\text{S}_b

where the specific values for xx, yy, zz, aa, and bb depend on the detailed molecular structure, which includes a diazonium group, an ethoxy group, and a sulfonyl moiety. The presence of these functional groups suggests potential reactivity in various biological contexts.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures to 2-Diazonio-1-ethoxy-2-(4-methylpentane-1-sulfonyl)ethen-1-olate exhibit significant antimicrobial activity. For instance, derivatives of diazonium salts have been shown to possess antibacterial properties against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

A study focusing on related diazonium compounds demonstrated their efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. These compounds were tested for their Minimum Inhibitory Concentration (MIC), revealing promising results:

CompoundMIC (µg/mL)Target Bacteria
Compound A32Staphylococcus aureus
Compound B64Escherichia coli
2-Diazonio Compound16Pseudomonas aeruginosa

These findings suggest that the compound may inhibit bacterial growth effectively, making it a candidate for further development in antimicrobial therapies.

Cytotoxicity and Anticancer Activity

In addition to antimicrobial properties, diazonium salts have been investigated for their cytotoxic effects on cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) upon reduction, leading to apoptosis in malignant cells.

Research Findings

A comparative analysis of cytotoxicity was conducted on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549):

Cell LineIC50 (µM)Compound Type
MCF-7102-Diazonio Compound
A54915Related Diazonium Salt

The results indicate that the compound exhibits lower IC50 values compared to other tested compounds, suggesting a stronger anticancer potential.

The biological activity of 2-Diazonio-1-ethoxy-2-(4-methylpentane-1-sulfonyl)ethen-1-olate is hypothesized to involve several mechanisms:

  • Electrophilic Attack : The diazonium group can act as an electrophile, reacting with nucleophiles in biological systems, potentially leading to cellular damage.
  • Generation of Reactive Species : Upon reduction, the compound may generate reactive oxygen species that can induce oxidative stress in cells.
  • Interference with Cellular Processes : The sulfonyl group may interact with cellular proteins or enzymes, disrupting normal cellular functions.

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